

Application Note: Antimicrobial Profiling of 5-Quinolinol, 6-chloro-[1]

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Compound of Interest

Compound Name: 5-Quinolinol, 6-chloro-

CAS No.: 1236162-17-6

Cat. No.: B2682530

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Compound: **5-Quinolinol, 6-chloro-** Class: Halogenated Hydroxyquinoline Primary Application: Antimicrobial Susceptibility Testing (AST), Mechanism of Action (MOA) Elucidation Target Audience: Medicinal Chemists, Microbiologists, Assay Development Scientists[1]

Chemical Profile & Handling

Structural Significance

The positioning of the hydroxyl group at C5 and the chlorine at C6 creates a distinct pharmacophore compared to the "privileged" 8-hydroxyquinoline scaffold.[1]

- **Acidity (pKa):** The ortho-chlorine atom exerts an electron-withdrawing inductive effect, increasing the acidity of the C5-hydroxyl group compared to the non-halogenated parent.[1] This suggests potential activity as a protonophore (uncoupler of oxidative phosphorylation).
- **Chelation Potential:** Unlike 8-hydroxyquinoline, the C5-OH is distal to the ring nitrogen (N1), preventing the formation of a stable 5-membered chelate ring with divalent cations (Cu^{2+} , Zn^{2+}).[1] Activity is likely chelation-independent or involves intermolecular coordination.[1]

Solubility & Stock Preparation

This compound is highly lipophilic and prone to precipitation in aqueous media (Muller-Hinton Broth).[1]

- Primary Solvent: Dimethyl Sulfoxide (DMSO) (Anhydrous, ≥99.9%).[1]
- Solubility Limit: Typically soluble up to 50–100 mM in DMSO.[1]
- Storage: Store powder at 4°C protected from light (halogenated quinolines are photosensitive). Store DMSO stocks at -20°C.

Protocol: 10 mM Stock Preparation

- Weigh 1.79 mg of **5-Quinololinol, 6-chloro-** (MW ≈ 179.6 g/mol).[1]
- Dissolve in 1.0 mL of 100% DMSO.
- Vortex vigorously for 30 seconds. Inspect for clarity.
- Quality Check: If precipitation occurs upon dilution into media, sonicate the stock for 5 minutes at 40 kHz before use.

Experimental Protocols

Protocol A: Minimum Inhibitory Concentration (MIC) – Modified Broth Microdilution

Standard CLSI/EUCAST protocols must be modified to account for the compound's hydrophobicity.

Materials:

- Cation-Adjusted Mueller-Hinton Broth (CAMHB).[1]
- 96-well polypropylene plates (prevents binding of hydrophobic compounds vs. polystyrene).[1]
- Bacterial Inoculum: 5×10^5 CFU/mL.

Workflow:

- Dilution Series: Prepare a 2-fold serial dilution of the compound in 100% DMSO first, then dilute 1:50 into CAMHB.
 - Reasoning: Direct serial dilution in broth often leads to "crashing out" at high concentrations, causing false negatives.[1]
 - Final DMSO Concentration: Must remain constant at 2% (v/v) across all wells to normalize solvent toxicity.[1]
- Controls:
 - Solvent Control: CAMHB + 2% DMSO (No compound).[1]
 - Sterility Control: CAMHB only.
 - Comparator: Ciprofloxacin or Cloxyquin (as a structural benchmark).[1]
- Inoculation: Add 50 μ L of standardized bacterial suspension to 50 μ L of compound-containing broth.
- Incubation: 16–20 hours at 37°C (aerobic).
- Readout: Visual turbidity or OD₆₀₀.
 - Note: If the compound is colored or precipitates, use Resazurin (Alamar Blue) dye (0.01%) added 2 hours prior to reading.[1] A shift from blue to pink indicates viability.

Protocol B: Mechanism of Action Deconvolution (Chelation vs. Protonophore)

Since **5-Quinolinol, 6-chloro-** is structurally distinct from the chelator 8-HQ, this assay determines if activity is metal-dependent.[1]

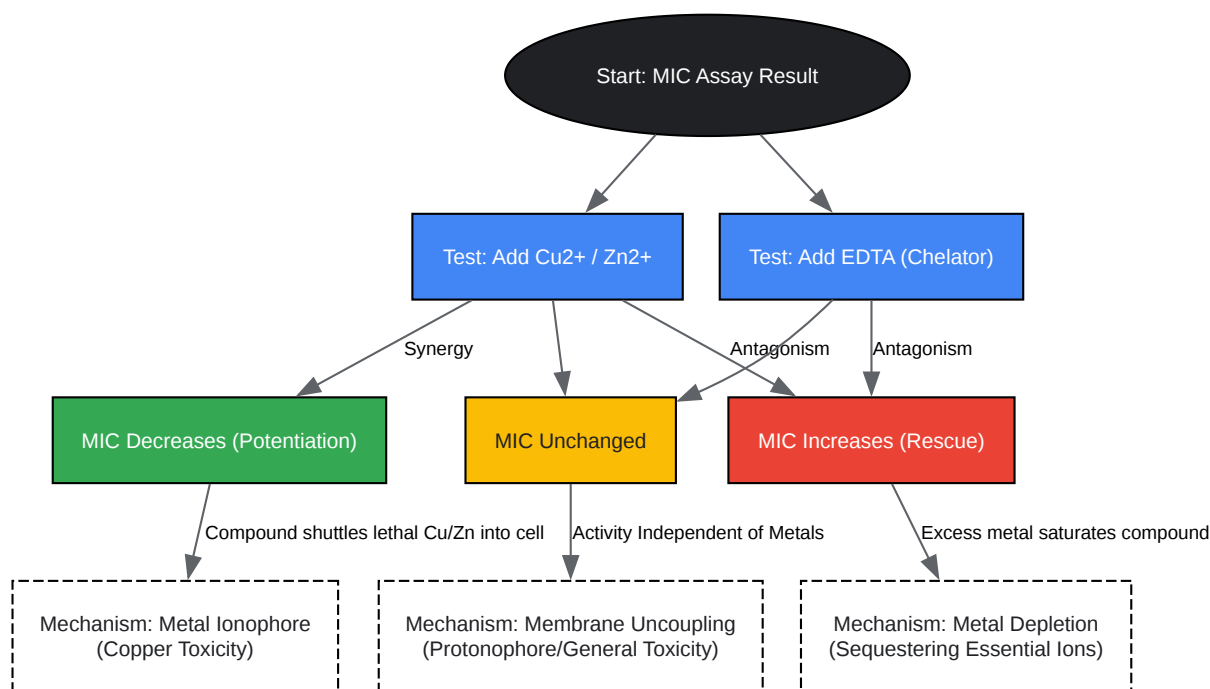
Experimental Design: Run parallel MIC assays with the following supplements:

- Standard: CAMHB alone.

- Metal Excess: CAMHB + 10 μ M ZnSO₄ or CuSO₄.^[1]
 - Hypothesis: If the compound acts by poisoning metal-dependent enzymes (unlikely for 5-isomer), excess metal may rescue growth.^[1] If it acts as a copper-ionophore (toxicity via copper shuttling), toxicity will increase.^[1]
- Metal Depletion: CAMHB + 0.5 mM EDTA.^[1]
 - Hypothesis: If the compound requires metals to function, EDTA will abolish activity.^[1]

Logic & Interpretation (Visualized)

The following diagram illustrates the decision matrix for interpreting the mechanism based on assay results.



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Caption: Decision tree for distinguishing metal-dependent (ionophore/chelator) mechanisms from intrinsic toxicity (protonophore) in quinoline derivatives.

Data Reporting & Analysis

When reporting results for **5-Quinolinol, 6-chloro-**, summarize data in the following format to ensure comparability with literature.

Parameter	Metric	Interpretation
MIC ₅₀ / MIC ₉₀	µg/mL & µM	Compare molar MIC to Ciprofloxacin. <10 µM is considered a "Hit".
MBC/MIC Ratio	Ratio	Ratio ≤ 4 indicates Bactericidal.[1] Ratio > 4 indicates Bacteriostatic.[1]
Solvent Tolerance	Max % DMSO	If MIC changes >1-fold between 1% and 2% DMSO, the result is solvent-biased.[1]
Metal Shift	Fold-Change	>4-fold decrease in MIC with Cu ²⁺ indicates ionophore mechanism.[1]

Troubleshooting Common Issues

- Trailing Endpoints: Quinolines often show partial inhibition (haze) rather than a sharp button.
[1]
 - Solution: Use a spectrophotometer (OD₆₀₀) and define MIC as ≥80% reduction in OD compared to growth control.[1]
- Precipitation: If the media turns cloudy immediately upon addition.[1]
 - Solution: Switch to MH-II Broth with 0.002% Tween-80 to stabilize the dispersion.[1]

References

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